molecular formula C9H11Cl3N4 B023638 Apraclonidine hydrochloride CAS No. 73218-79-8

Apraclonidine hydrochloride

Cat. No.: B023638
CAS No.: 73218-79-8
M. Wt: 281.6 g/mol
InChI Key: OTQYGBJVDRBCHC-UHFFFAOYSA-N
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Description

Apraclonidine hydrochloride is a sympathomimetic compound primarily used in the treatment of glaucoma. It is an alpha-2 adrenergic receptor agonist and a weak alpha-1 adrenergic receptor agonist. This compound is known for its ability to reduce intraocular pressure by decreasing aqueous humor production and increasing uveoscleral outflow .

Mechanism of Action

Target of Action

Apraclonidine hydrochloride primarily targets the alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of intraocular pressure. Apraclonidine also stimulates alpha-1 receptors to a lesser extent .

Mode of Action

Apraclonidine is a relatively selective alpha-2 adrenergic receptor agonist. It binds to these receptors and stimulates them, leading to a series of biochemical reactions . The exact mechanism of action is unknown, but studies suggest that Apraclonidine reduces aqueous humor production through the constriction of afferent ciliary process vessels and increases uveoscleral outflow .

Biochemical Pathways

Apraclonidine’s interaction with alpha-2 adrenergic receptors triggers a cascade of events that ultimately lead to a decrease in intraocular pressure. This is achieved by reducing the production of aqueous humor and increasing uveoscleral outflow . Additionally, Apraclonidine inhibits the production of cyclic adenosine monophosphate (AMP) by inhibiting adenylate cyclase .

Pharmacokinetics

It is known that the drug has a protein binding of 987% and an elimination half-life of 8 hours .

Result of Action

The primary result of Apraclonidine’s action is a significant lowering of intraocular pressure with minimal effects on cardiovascular and pulmonary parameters . This makes it an effective treatment for conditions like glaucoma and ocular hypertension .

Action Environment

The efficacy and stability of Apraclonidine can be influenced by various environmental factors. For instance, the drug is typically administered topically as an ophthalmic solution, and its concentration can impact its effectiveness . It is usually administered at a concentration of 1% for the prevention and treatment of post-surgical intraocular pressure elevation and 0.5% for short-term adjunctive therapy in patients on maximally tolerated medical therapy who require additional reduction of intraocular pressure .

Biochemical Analysis

Biochemical Properties

Apraclonidine hydrochloride interacts with α2 adrenergic receptors and to a lesser extent with α1 adrenergic receptors . The nature of these interactions involves binding to these receptors, triggering a series of biochemical reactions that lead to its therapeutic effects .

Cellular Effects

This compound has significant effects on various types of cells, particularly those in the eye. It lowers intraocular pressure by reducing aqueous humor production and increasing uveoscleral outflow . This influence on cell function impacts cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its relatively selective agonistic action on α2 adrenergic receptors and to a lesser extent on α1 receptors . It reduces aqueous humor production through the constriction of afferent ciliary process vessels and increases uveoscleral outflow .

Temporal Effects in Laboratory Settings

This compound has a peak ocular hypotensive effect occurring at two hours post-dosing

Dosage Effects in Animal Models

It is known that this compound significantly lowers intraocular pressure with minimal effects on cardiovascular and pulmonary parameters .

Metabolic Pathways

Its mechanism of action suggests it may interact with enzymes or cofactors involved in the production and outflow of aqueous humor in the eye .

Transport and Distribution

Given its topical administration and effects on the eye, it is likely to interact with transporters or binding proteins in ocular tissues .

Subcellular Localization

Given its mechanism of action, it is likely to interact with adrenergic receptors located on the cell surface .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of apraclonidine hydrochloride involves the reaction of 2,6-dichloroaniline with imidazoline. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Apraclonidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Apraclonidine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Apraclonidine hydrochloride is unique due to its relatively selective alpha-2 adrenergic receptor agonistic activity combined with weak alpha-1 adrenergic receptor agonistic properties. This combination allows it to effectively reduce intraocular pressure with minimal cardiovascular side effects, making it a valuable therapeutic agent in ophthalmology .

Properties

IUPAC Name

2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N4.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2,12H2,(H2,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQYGBJVDRBCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045749
Record name Apraclonidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73218-79-8, 66711-21-5
Record name Apraclonidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73218-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apraclonidine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073218798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apraclonidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Aminoclonidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 73218-79-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APRACLONIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2VW67N38H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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